molecular formula C15H24ClNO2 B1397362 4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220031-45-7

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1397362
M. Wt: 285.81 g/mol
InChI Key: XKJRITHCPSTSKL-UHFFFAOYSA-N
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Description

  • Safety Information : It carries the GHS07 pictogram and the signal word “Warning.” Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements are also provided .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Piperidine Derivatives as Anti-AChE Agents : Certain piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and shown to possess potent anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide moiety, particularly with bulky groups or introduction of alkyl or phenyl groups at the nitrogen atom, significantly enhance activity. These compounds, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrate a high affinity for AChE over BuChE, indicating their potential as antidementia agents (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

  • Novel Class of Cytotoxic and Anticancer Agents : Piperidine derivatives have been found to exhibit significant cytotoxicity towards various cancer cells. A series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides and related compounds have demonstrated notable cytotoxic effects on murine P388 and L1210 cells, as well as human tumor cells. The presence of olefinic bonds in Mannich bases and piperidine structure enhances cytotoxicity, with certain compounds displaying promising in vivo activity against colon cancers (Dimmock et al., 1998).

Antimicrobial Activities

  • Antimicrobial Properties of Piperidine Derivatives : Piperidine compounds, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and tested for antimicrobial activities. These compounds showed moderate activities against various microbial strains including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans, indicating their potential in antimicrobial applications (Ovonramwen et al., 2019).

Antihypertensive Potential

  • Antihypertensive Applications : A study on piperidine derivatives with a quinazoline ring system showed potential antihypertensive effects. Compounds like 1-[2-hydroxy-2-(3, 4-methylenedioxyphenyl)ethyl]-4-(2, 4-dioxo-1, 2, 3, 4-tetrahydro-3-quinazolinyl)piperidine demonstrated strong hypotension effects in spontaneously hypertensive rat models, suggesting their use in managing hypertension (Takai et al., 1986).

properties

IUPAC Name

4-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-4-15(5-3-1)18-13-12-17-11-8-14-6-9-16-10-7-14;/h1-5,14,16H,6-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRITHCPSTSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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